molecular formula C9H6O2S2 B6241736 [3,3'-bithiophene]-2-carboxylic acid CAS No. 28686-94-4

[3,3'-bithiophene]-2-carboxylic acid

Cat. No. B6241736
CAS RN: 28686-94-4
M. Wt: 210.3
InChI Key:
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Description

“[3,3’-bithiophene]-2-carboxylic acid” is a chemical compound that contains a bithiophene and carboxylic acid group . Bithiophene is a type of organic compound that consists of two thiophene rings connected by a single bond . Carboxylic acids are a class of organic compounds that contain a carboxyl group, which consists of a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .


Synthesis Analysis

The synthesis of bithiophene-based compounds often involves cross-coupling reactions starting from halothiophenes . For example, the reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids can be used to obtain their 5’-bromo derivatives, which can then be converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .


Molecular Structure Analysis

The molecular structure of “[3,3’-bithiophene]-2-carboxylic acid” would consist of a bithiophene core with a carboxylic acid group attached. The exact structure would depend on the position of the carboxylic acid group .


Chemical Reactions Analysis

As a carboxylic acid, “[3,3’-bithiophene]-2-carboxylic acid” would be expected to undergo typical acid-base reactions . For example, it could donate a proton (H+) in a reaction with a base, or accept a proton in a reaction with an acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of “[3,3’-bithiophene]-2-carboxylic acid” would depend on its exact structure. As a carboxylic acid, it would be expected to have properties such as a sour taste, the ability to turn blue litmus paper red, and the ability to react with bases to form salts .

Mechanism of Action

The mechanism of action of “[3,3’-bithiophene]-2-carboxylic acid” would depend on its specific use. For example, if used as a catalyst, it might facilitate a reaction by providing a suitable environment for the reaction to occur or by stabilizing the transition state of the reaction .

Safety and Hazards

The safety and hazards of “[3,3’-bithiophene]-2-carboxylic acid” would depend on its exact structure and concentration. As a carboxylic acid, it could potentially cause burns or eye damage if not handled properly .

Future Directions

The future directions for “[3,3’-bithiophene]-2-carboxylic acid” could involve its use in various applications, such as in the synthesis of luminescent polymers or as an organocatalyst in Lewis base-catalyzed Lewis acid mediated reactions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [3,3'-bithiophene]-2-carboxylic acid involves the synthesis of 3,3'-bithiophene followed by carboxylation of the 2-position of the bithiophene ring.", "Starting Materials": [ "2-bromo-5-iodothiophene", "n-butyllithium", "copper(I) iodide", "2,2'-bipyridine", "palladium(II) acetate", "carbon monoxide", "sodium hydroxide", "carbon dioxide" ], "Reaction": [ "2-bromo-5-iodothiophene is treated with n-butyllithium to form the corresponding lithium organometallic intermediate.", "The lithium intermediate is then reacted with copper(I) iodide and 2,2'-bipyridine to form the bithiophene core.", "The bithiophene core is then subjected to palladium-catalyzed carbon monoxide insertion to form the carboxylic acid precursor.", "The carboxylic acid precursor is then treated with sodium hydroxide and carbon dioxide to form [3,3'-bithiophene]-2-carboxylic acid." ] }

CAS RN

28686-94-4

Product Name

[3,3'-bithiophene]-2-carboxylic acid

Molecular Formula

C9H6O2S2

Molecular Weight

210.3

Purity

95

Origin of Product

United States

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